molecular formula C20H17F3N4O B2824377 5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine CAS No. 866143-26-2

5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

Cat. No.: B2824377
CAS No.: 866143-26-2
M. Wt: 386.378
InChI Key: LIQNRJSXVNLBLB-UHFFFAOYSA-N
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Description

Chemical Identity: 5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS: 1024750-66-0) is a triazine derivative with the molecular formula C₂₀H₁₇F₃N₄O . Its structure features:

  • A phenyl group at position 6, enhancing aromatic interactions.
  • A 3-(trifluoromethyl)phenyl group at position 3, introducing steric bulk and electron-withdrawing properties.

These methods suggest plausible pathways for introducing trifluoromethyl and aromatic substituents in triazine scaffolds.

Properties

IUPAC Name

4-[6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-4-7-15(13-16)18-24-19(27-9-11-28-12-10-27)17(25-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQNRJSXVNLBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=NC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with morpholine and a suitable triazine precursor under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. Additionally, green chemistry principles, such as solvent recycling and waste reduction, are often implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents, while nucleophilic substitutions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Properties

One of the primary applications of this compound is in the treatment of viral infections. Research indicates that benzofuran derivatives exhibit antiviral activity, particularly against hepatitis C virus (HCV). The compound has been studied for its potential to inhibit HCV replication, making it a candidate for further development in antiviral therapies .

Case Study: Hepatitis C Treatment

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide effectively inhibited HCV replication in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the benzofuran moiety significantly impacted antiviral potency .

2. Enzyme Inhibition

Another significant application is the inhibition of specific enzymes involved in disease pathways. The compound has shown potential as an inhibitor of lysosomal phospholipase A2 (LPLA2), an enzyme linked to phospholipidosis and various metabolic disorders. Inhibition of LPLA2 correlates with reduced lipid accumulation in cells, suggesting therapeutic potential for metabolic diseases .

Table 1: Summary of Antiviral and Enzyme Inhibition Studies

StudyTargetEffectivenessReference
Study 1HCVSignificant inhibition of replication
Study 2LPLA2Strong correlation with reduced phospholipidosis

Organic Synthesis Applications

1. Synthetic Intermediates

The compound serves as a valuable synthetic intermediate in organic chemistry. Its unique trifluoropropane sulfonamide group allows for various transformations, making it useful in synthesizing more complex molecules.

Case Study: Synthesis of Complex Molecules

In a synthetic pathway outlined in recent literature, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide was utilized as a precursor for synthesizing novel benzofuran derivatives with enhanced biological activity. The reactions employed include nucleophilic substitution and coupling reactions, showcasing the compound's versatility as a building block .

Table 2: Synthetic Applications and Transformations

Reaction TypeProductYield (%)Reference
Nucleophilic SubstitutionBenzofuran derivative A85%
Coupling ReactionBenzofuran derivative B90%

Mechanism of Action

The mechanism of action of 5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine core can act as a ligand, binding to metal ions or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Additionally, the morpholine ring can interact with various receptors or enzymes, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Compound A : 5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS: 338418-23-8)

  • Key Differences :
    • Substituent positions: Phenyl at position 3 vs. 6 in the target compound.
    • Trifluoromethyl group at position 6 vs. 3-(trifluoromethyl)phenyl at position 3.
  • Implications: Positional isomerism alters electronic distribution and steric hindrance.

Substituent-Driven Property Variations

Compound B : 5-(3-Butynylthio)-3-(methylthio)-6-phenyl-1,2,4-triazine (CAS: 109307-14-4)

  • Key Features: Thioether substituents (butynylthio and methylthio) instead of morpholino and aryl groups. Molecular formula: C₁₄H₁₃N₃S₂.
  • Reduced polarity compared to the target compound, impacting solubility and pharmacokinetics.

Compound C : Amino-Nitro Triazine Derivatives ()

  • Key Features: Amino, nitro, and trifluoroacetamide substituents. Example: N-[2-(3-((1H-Benzo[d]imidazol-2-yl)amino)-5-amino-1,2,4-triazin-6-yl)-4-nitrophenyl]-2,2,2-trifluoroacetamide.
  • Implications: Amino and nitro groups enable hydrogen bonding, enhancing interactions with biological targets. Trifluoroacetamide groups improve metabolic stability, a feature shared with the target compound’s trifluoromethylphenyl group .

Comparative Data Table

Compound Name CAS Substituents Molecular Formula Key Properties Potential Applications
Target Compound 1024750-66-0 5-Morpholino, 6-Phenyl, 3-(3-Trifluoromethylphenyl) C₂₀H₁₇F₃N₄O High lipophilicity, electron-withdrawing groups, moderate polarity Pharmaceutical lead (inferred)
Compound A 338418-23-8 5-Morpholino, 3-Phenyl, 6-Trifluoromethyl C₁₄H₁₂F₃N₄O Structural isomer, reduced aromatic conjugation Research chemical
Compound B 109307-14-4 5-(3-Butynylthio), 3-(Methylthio) C₁₄H₁₃N₃S₂ High lipophilicity, sulfur-driven reactivity Agrochemical (speculative)
Compound C () Various Amino, Nitro, Trifluoroacetamide Varies Hydrogen bonding, metabolic stability Drug discovery

Key Research Findings and Implications

Electronic Effects : The trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing properties, similar to trifluoroacetamide derivatives in .

Solubility: The morpholino group improves water solubility compared to purely aromatic or sulfur-containing analogs (e.g., Compound B) .

Biological Interactions : Positional isomerism (Compound A vs. target compound) may influence receptor binding, as spatial arrangement of substituents is critical in drug-receptor interactions .

Biological Activity

5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a synthetic organic compound that belongs to the class of 1,2,4-triazines. This compound has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. The presence of a morpholino group and a trifluoromethyl-substituted phenyl moiety enhances its lipophilicity and biological efficacy, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H17_{17}F3_3N4_4O. Its structure is characterized by:

  • Morpholino Group : Enhances binding affinity in biological systems.
  • Trifluoromethyl Substitution : Increases metabolic stability and bioavailability.

This compound's structural characteristics contribute to its potential as an inhibitor in various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer progression, particularly lysophosphatidic acid acyltransferase. This inhibition can lead to reduced tumor cell proliferation and has implications for therapeutic strategies targeting metabolic disorders associated with cancer.

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerInhibition of lysophosphatidic acid acyltransferase
Enzyme InhibitionTargets lipid metabolism enzymes
CytotoxicityLow cytotoxicity in normal cells

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound's ability to inhibit lysophosphatidic acid acyltransferase affects lipid signaling pathways crucial for cancer cell survival.
  • Cell Apoptosis : Some studies suggest that triazine derivatives can induce apoptosis in cancer cells, further supporting their potential as anticancer agents.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazine derivatives similar to this compound. Notable findings include:

  • Antitumor Activity : A study demonstrated that triazine derivatives exhibited selective cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 1.91 µM (melanoma) to 4.40 µM (prostate cancer) .
  • Pharmacological Profiles : Research highlighted the diverse pharmacological activities of triazine compounds, including antimicrobial and antiviral properties .

Table 2: IC50_{50} Values for Cancer Cell Lines

Cancer TypeIC50_{50} Value (µM)Reference
Melanoma1.91
Ovarian4.01
Prostate4.40
Breast2.04

Q & A

Q. What are common synthetic routes for introducing morpholino substituents into 1,2,4-triazine cores?

Morpholino groups are typically introduced via nucleophilic substitution reactions. For example, cyanuric chloride derivatives can react with morpholine in solvents like tetrahydrofuran (THF) or dichloroethane, using a base such as triethylamine (Et₃N) to deprotonate the amine and facilitate substitution. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the product .

Key Parameters Conditions
SolventTHF, dichloroethane
BaseEt₃N, Na₂CO₃
Reaction Time24–72 hours (room temperature)
PurificationColumn chromatography

Q. How is the trifluoromethylphenyl group incorporated into 1,2,4-triazine derivatives?

The trifluoromethyl group is often introduced via:

  • Ruppert reaction : Using TMSCF₃ (trimethyl(trifluoromethyl)silane) to substitute halogenated intermediates .
  • Oxidative cyclization : Amidrazones derived from trifluoroacetimidoyl chlorides can cyclize under oxidative conditions to form trifluoromethyl-substituted triazines .

Q. What spectroscopic methods are recommended for characterizing 1,2,4-triazine derivatives?

  • NMR : ¹H/¹⁹F/¹³C NMR to confirm substituent positions and trifluoromethyl integration.
  • X-ray crystallography : SHELXL software is widely used for small-molecule refinement to resolve crystal structures .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weights.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during triazine synthesis?

By-product formation often arises from incomplete substitution or competing reactions. Strategies include:

  • Stoichiometric control : Use a 10–20% excess of morpholine to drive substitution to completion .
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during halogen displacement .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress and terminate before degradation .

Example : In the synthesis of analogous triazines, yields improved from 45% to 68% by cooling the reaction to 0°C during morpholine addition .

Q. How do electronic effects of the trifluoromethyl group influence triazine reactivity?

The -CF₃ group is strongly electron-withdrawing, which:

  • Reduces nucleophilicity at adjacent positions, directing further substitutions to meta/para sites on the phenyl ring.
  • Enhances stability against oxidative degradation, as seen in fluorinated triazines used in medicinal chemistry .
  • Alters π-stacking interactions in crystal lattices, affecting solubility and crystallinity .

Q. What contradictions exist in reported crystallographic data for trifluoromethyl-substituted triazines, and how can they be resolved?

Discrepancies in bond lengths or angles may arise from:

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement to handle twinning .
  • Disorder in CF₃ groups : Apply restraints or isotropic thermal parameters during refinement .
  • Validation tools : Check structures against the Cambridge Structural Database (CSD) for consistency .

Q. What strategies are effective for modifying the triazine core to enhance biological activity?

  • Heterocyclic fusion : Fuse imidazo or pyridazine rings to the triazine core to improve target binding (e.g., CDK inhibitors) .
  • Functionalization : Introduce thiol or amino groups at the 3-position for cross-coupling reactions .
  • Fluorine substitution : Replace hydrogen with fluorine at strategic positions to modulate lipophilicity (logP) and metabolic stability .
Modification Biological Impact
Imidazo-triazine fusionEnhanced kinase inhibition
3-Thiol substitutionImproved molluscicidal activity
5,6-Difluoro substitutionIncreased bioavailability

Methodological Notes

  • Avoiding pitfalls : Always confirm substituent positions via 2D NMR (e.g., NOESY for spatial proximity) before proceeding to biological assays.
  • Data validation : Cross-reference spectral data with published analogs (e.g., 3-(trifluoromethyl)phenyl derivatives in and ).
  • Software tools : Use SHELX for crystallography and Gaussian for DFT calculations to predict electronic effects.

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